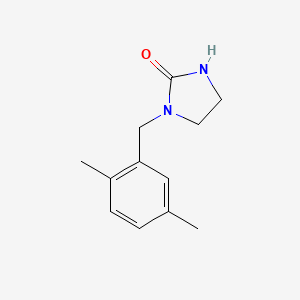

1-(2,5-Dimethylbenzyl)imidazolidin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H16N2O |

|---|---|

Molekulargewicht |

204.27 g/mol |

IUPAC-Name |

1-[(2,5-dimethylphenyl)methyl]imidazolidin-2-one |

InChI |

InChI=1S/C12H16N2O/c1-9-3-4-10(2)11(7-9)8-14-6-5-13-12(14)15/h3-4,7H,5-6,8H2,1-2H3,(H,13,15) |

InChI-Schlüssel |

SWULUXGIDKJHRG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C)CN2CCNC2=O |

Herkunft des Produkts |

United States |

Structural Characterization and Elucidation of 1 2,5 Dimethylbenzyl Imidazolidin 2 One

Advanced Spectroscopic Techniques for Structural Confirmation

The precise structure of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one is established through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique offers a unique perspective on the molecular framework, and together they provide a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed information about the hydrogen and carbon environments within this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected proton signals are based on the analysis of similar 1-benzylimidazolidine (B1624329) structures. clockss.org The imidazolidinone ring protons are expected to show rapid exchange on the NMR timescale due to the inversion of the nitrogen atoms. clockss.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Analysis of related 1,3-disubstituted imidazolidin-2-ones provides a basis for predicting the chemical shifts for the target compound. mdpi.com The carbonyl carbon (C=O) of the imidazolidin-2-one ring is a key diagnostic signal, typically appearing significantly downfield. mdpi.com

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Notes |

| C=O | - | ~163 | Carbonyl carbon, characteristic downfield shift. mdpi.com |

| CH₂ (benzyl) | ~4.4 | ~50 | Benzylic protons adjacent to the nitrogen of the imidazolidinone ring. mdpi.com |

| CH₂ (ring) | ~3.3 | ~45 | Methylene (B1212753) protons of the imidazolidinone ring. |

| CH₂ (ring) | ~2.9 | ~38 | Methylene protons of the imidazolidinone ring adjacent to the NH group. |

| Aromatic CH | ~7.0-7.2 | ~125-135 | Protons on the dimethylbenzyl ring. |

| CH₃ (benzyl) | ~2.3 | ~21 | Methyl protons on the aromatic ring. |

| NH | Variable | - | Proton signal can be broad and its position is solvent-dependent. |

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the connectivity between protons and carbons, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the spatial proximity of different protons, aiding in conformational analysis. clockss.orgipb.pt

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the key absorptions are expected to be:

C=O stretch: A strong absorption band is anticipated in the region of 1680-1700 cm⁻¹, characteristic of the carbonyl group in a cyclic urea (B33335) (imidazolidinone).

N-H stretch: A moderate absorption band is expected around 3200-3400 cm⁻¹ for the N-H group in the imidazolidinone ring.

C-N stretch: Absorptions corresponding to the C-N bonds will appear in the fingerprint region.

Aromatic C-H stretch: Signals for the aromatic C-H bonds will be observed above 3000 cm⁻¹.

Aliphatic C-H stretch: Signals for the aliphatic C-H bonds of the benzyl (B1604629) and imidazolidinone methylenes will be seen below 3000 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Moderate |

| Aromatic C-H Stretch | >3000 | Moderate |

| Aliphatic C-H Stretch | <3000 | Moderate |

| C=O Stretch | 1680-1700 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and information about its structure through the analysis of its fragmentation pattern. The molecular formula of this compound is C₁₂H₁₆N₂O, giving it a molecular weight of approximately 204.27 g/mol .

Fragmentation Analysis: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 204. Key fragmentation pathways would likely involve the cleavage of the benzyl group and fragmentation of the imidazolidinone ring. Common fragments would include:

[M - C₉H₁₁]⁺ (m/z 85): Loss of the 2,5-dimethylbenzyl radical.

[C₉H₁₁]⁺ (m/z 119): The 2,5-dimethylbenzyl cation.

Other fragments arising from the breakdown of the imidazolidinone ring structure.

Chemical Reactivity and Derivatization of 1 2,5 Dimethylbenzyl Imidazolidin 2 One

Reactions at the Imidazolidin-2-one Ring System

The imidazolidin-2-one scaffold is a common motif in bioactive compounds and serves as a versatile intermediate in organic synthesis. mdpi.com Its reactivity is centered around the nitrogen atoms and the carbonyl group.

The imidazolidin-2-one ring contains a secondary amine (N-H) group, which is a primary site for electrophilic substitution. The proton on this nitrogen is weakly acidic and can be removed by a base to generate a nucleophilic anion. This anion can then react with various electrophiles. While specific examples for the 1-(2,5-dimethylbenzyl) derivative are not extensively documented in readily available literature, the general reactivity pattern of N-substituted imidazolidin-2-ones suggests that alkylation, acylation, and related reactions are feasible at the N-3 position.

Conversely, the ring itself can undergo nucleophilic substitution, particularly if a suitable leaving group is present. For instance, intermediates like N-benzotriazol-1-yl imidazolidines can undergo nucleophilic substitution with Grignard reagents or other nucleophiles to introduce substituents at the C-2 position. rsc.orgnih.gov

The carbonyl group (C=O) in the imidazolidin-2-one ring is a key functional group, though its reactivity is somewhat attenuated due to the electron-donating character of the adjacent nitrogen atoms, a feature typical of ureas. Despite this, it can undergo nucleophilic addition reactions. studymind.co.uk

Common reactions involving the carbonyl group in similar cyclic ureas include:

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the imidazolidin-2-one to the corresponding imidazolidine (B613845).

Reactions with Organometallics: While less common than with ketones, reactions with powerful organometallic reagents like Grignard or organolithium compounds could potentially lead to ring-opening or addition products.

The synthesis of imidazolidin-2-ones often involves the reaction of a 1,2-diamine with a carbonylating agent like phosgene (B1210022), carbonyldiimidazole (CDI), or carbon dioxide. mdpi.commdpi.comnih.gov This highlights the central role of the carbonyl carbon in the formation and potential reverse reactions of the ring system.

Table 1: General Reactions at the Imidazolidin-2-one Carbonyl Group This table is based on the general reactivity of cyclic ureas.

| Reaction Type | Reagent(s) | Product Type | Notes |

|---|---|---|---|

| Reduction | LiAlH₄ | Imidazolidine | Complete reduction of the carbonyl to a methylene group. |

| Hydrolysis | Strong Acid (e.g., conc. HCl) or Base (e.g., aq. NaOH), Heat | 1,2-Diamine | Leads to ring-opening. chemicalbook.comresearchgate.net |

The imidazolidin-2-one ring is generally stable but can be opened under forcing conditions. researchgate.netacs.org Acid- or base-catalyzed hydrolysis can cleave the amide bonds, leading to the formation of the corresponding N-(2,5-dimethylbenzyl)ethylenediamine. chemicalbook.com The stability of the ring makes it a useful protecting group for 1,2-diamines. Ring-expansion reactions are less common but could potentially be achieved through specialized rearrangement reactions. Some studies have explored the ring-opening of related fused-ring systems like imidazo[1,5-a]quinolines under photochemical conditions. rsc.org

Reactions Involving the 2,5-Dimethylbenzyl Moiety

The 2,5-dimethylbenzyl group provides two additional sites for chemical reactions: the aromatic ring and the benzylic methylene group.

The benzene (B151609) ring, activated by two methyl groups, is susceptible to electrophilic aromatic substitution (EAS). The methyl groups are ortho-, para-directing activators. In the 2,5-dimethyl substituted ring, the positions open for substitution are C-3, C-4, and C-6. The directing effects of the two methyl groups are additive and will steer incoming electrophiles primarily to the C-4 and C-6 positions.

Common EAS reactions include:

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (–NO₂). youtube.com

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, FeCl₃) introduces a halogen atom. youtube.comlibretexts.org

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) adds a sulfonic acid group (–SO₃H). youtube.com

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl halide/acyl halide in the presence of a Lewis acid can introduce alkyl or acyl groups. The 2,5-dimethylbenzyl chloride itself can undergo Friedel-Crafts step-growth polymerization. sigmaaldrich.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitro-2,5-dimethylbenzyl)imidazolidin-2-one and 1-(6-Nitro-2,5-dimethylbenzyl)imidazolidin-2-one |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-2,5-dimethylbenzyl)imidazolidin-2-one and 1-(6-Bromo-2,5-dimethylbenzyl)imidazolidin-2-one |

| Sulfonation | H₂SO₄, SO₃ | 4-((2-Oxoimidazolidin-1-yl)methyl)-2,5-dimethylbenzenesulfonic acid and 2-((2-Oxoimidazolidin-1-yl)methyl)-4,6-dimethylbenzenesulfonic acid |

The methylene (–CH₂–) group attached to both the aromatic ring and a nitrogen atom is a benzylic position. This position is known for its enhanced reactivity.

Potential reactions include:

Oxidation: Strong oxidizing agents can potentially oxidize the benzylic C-H bonds. For example, oxidation could lead to the formation of a carbonyl group, yielding the corresponding benzoyl derivative.

Free-Radical Halogenation: Under free-radical conditions (e.g., N-bromosuccinimide, light), the benzylic hydrogens can be substituted with halogens.

Deprotonation: Strong bases can deprotonate the benzylic position to form a resonance-stabilized carbanion (anion). This anion can then act as a nucleophile in subsequent reactions. For example, reactions of toluene (B28343) derivatives with certain calcium or zinc amide bases have been shown to result in deprotonation at the benzylic position. acs.org

In-depth Analysis of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one Reveals Limited Publicly Available Research

Despite a thorough investigation into the chemical reactivity and derivatization of this compound, a comprehensive review of publicly accessible scientific literature, including scholarly articles and patent databases, reveals a significant lack of specific research focused on this particular compound.

The imidazolidin-2-one core is a recognized pharmacophore and a versatile building block in organic synthesis. General methodologies for the derivatization of the imidazolidin-2-one scaffold are established. These typically involve reactions at the nitrogen atoms of the heterocyclic ring, such as alkylation and acylation, or modifications to the substituents on the ring.

For instance, the synthesis of various N-substituted imidazolidin-2-ones has been achieved through methods like palladium-catalyzed carboamination of N-allylureas and acid-catalyzed intramolecular cyclization of urea (B33335) derivatives. These approaches allow for the introduction of a wide range of functional groups onto the imidazolidin-2-one framework.

Furthermore, the application of imidazolidin-2-one derivatives in catalysis is an active area of research. They have been employed as chiral auxiliaries and as ligands in metal-catalyzed reactions, demonstrating their utility in controlling stereochemistry and promoting a variety of chemical transformations.

However, the specific reactivity profile, the synthesis of advanced derivatives, and the potential catalytic applications of this compound remain undocumented in the reviewed literature. Consequently, detailed research findings, including specific reaction conditions, yields, and spectroscopic data for derivatives of this compound, could not be compiled. Similarly, there is no specific information on its performance in metal-catalyzed cross-coupling reactions or as an organocatalyst.

The absence of such specific data precludes the creation of detailed data tables and an in-depth discussion of the chemical behavior of this compound as requested. It is possible that research on this specific compound is proprietary, has not yet been published, or that it has not been a focus of academic or industrial research to date.

Therefore, while the general chemical principles governing the reactivity of imidazolidin-2-ones can be inferred, a scientifically accurate and detailed article focusing solely on the chemical reactivity and derivatization of this compound, as outlined in the initial request, cannot be generated based on the currently available public information.

Theoretical and Computational Studies of 1 2,5 Dimethylbenzyl Imidazolidin 2 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and the corresponding molecular energies and geometries.

Density Functional Theory (DFT) Calculations for Optimized Structures

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such calculations, often with a basis set like 6-311++G(d,p) to ensure accuracy. researchgate.netiau.irorientjchem.org This approach is used to find the molecule's lowest energy conformation, known as the optimized structure.

For 1-(2,5-Dimethylbenzyl)imidazolidin-2-one, DFT calculations would yield the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. inpressco.comnih.gov The optimization process minimizes the total energy of the molecule, revealing the most stable arrangement of its atoms in the gas phase. This information is critical for understanding its physical properties and steric interactions.

A hypothetical table of selected optimized geometric parameters for this compound, as would be predicted by DFT calculations, is presented below.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | ~1.23 Å |

| Bond Length (Å) | N-C (carbonyl) | ~1.37 Å |

| Bond Length (Å) | N-CH₂ (benzyl) | ~1.46 Å |

| Bond Angle (°) | N-C-N (in ring) | ~110° |

| Dihedral Angle (°) | C-N-CH₂-C (benzyl torsion) | Variable, defines conformation |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. nih.gov For this compound, DFT calculations would map the electron density of these orbitals and determine their energy levels. The HOMO is expected to be localized primarily on the imidazolidin-2-one ring and the electron-rich dimethylbenzyl group, while the LUMO would also be distributed across the π-systems. researchgate.netbohrium.comresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.2 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV |

Mulliken Population Analysis and Electrostatic Potentials

Mulliken population analysis is a method for estimating partial atomic charges, which provides insight into the distribution of electrons within a molecule. wikipedia.org These charges are calculated from the contributions of atomic orbitals to the molecular orbitals. acs.orgresearchgate.net This analysis helps in identifying which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Complementing this, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP map plots the electrostatic potential onto the electron density surface, with red areas indicating negative potential (nucleophilic sites, often near oxygen or nitrogen atoms) and blue areas indicating positive potential (electrophilic sites, typically around hydrogen atoms). irjweb.combohrium.com For this compound, the carbonyl oxygen would be a site of strong negative potential, while the N-H proton and hydrogens on the benzyl (B1604629) group would show positive potential.

Table 3: Predicted Mulliken Atomic Charges for Key Atoms

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.60 |

| N1 (attached to benzyl) | -0.45 |

| N3-H | -0.50 (N), +0.30 (H) |

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations provide a static picture of the most stable molecular structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. tandfonline.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. researchgate.netstanford.edu

For this compound, an MD simulation would reveal the rotational freedom of the 2,5-dimethylbenzyl group relative to the imidazolidin-2-one ring. It would help to identify the most populated conformations in a given environment (e.g., in a solvent or interacting with a biological target) and the energy barriers between different conformational states. This is particularly important for understanding how the molecule might adapt its shape to fit into a receptor's active site. nih.govmdpi.com

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming the identity and structure of a synthesized compound. computabio.com DFT calculations can be used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. computabio.comprotheragen.ai By comparing the calculated spectrum with the experimental one, researchers can validate both the synthesized structure and the computational model. diva-portal.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. For this compound, computational spectroscopy would predict the characteristic stretching frequency of the carbonyl (C=O) group and the bending vibrations of the N-H and C-H bonds. mdpi.com

Table 4: Predicted vs. Typical Experimental Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | ~3350 | 3300-3500 |

| C-H Stretch (Aromatic) | ~3050 | 3000-3100 |

| C-H Stretch (Aliphatic) | ~2950 | 2850-3000 |

| C=O Stretch | ~1690 | 1680-1720 |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the structures of intermediates and, crucially, the high-energy transition states that connect them. researchgate.netnih.gov This allows for the calculation of activation energies, which determine the reaction rate.

The synthesis of this compound, likely involving the reaction of a substituted diamine with a carbonyl source or an intramolecular cyclization of a urea (B33335) derivative, could be studied computationally. acs.orgmdpi.com DFT calculations can be used to model the reaction pathway, comparing different possible mechanisms to determine the most energetically favorable route. orientjchem.orgnih.gov Such studies can rationalize reaction outcomes, such as regioselectivity, and guide the optimization of reaction conditions. nih.gov

Mechanistic Investigations of Biological Interactions of Imidazolidin 2 One Derivatives

Structure-Activity Relationship (SAR) Studies of Imidazolidin-2-one Scaffolds

Structure-Activity Relationship (SAR) analysis is a fundamental concept in drug discovery that links the structural features of a molecule to its biological activity. collaborativedrug.com For the imidazolidin-2-one scaffold, SAR studies aim to understand how different substituents and modifications to the core ring structure influence its interactions with biological targets. drugdesign.org

The biological effects of a chemical are often predictable from its molecular structure because similar compounds tend to have similar physical and biological properties. collaborativedrug.com Key structural elements play a significant role in achieving desired biological goals. collaborativedrug.com In the context of imidazolidin-2-one derivatives, SAR studies typically explore modifications at several key positions:

N3-Substitution: The N-H group at the N3 position can act as a hydrogen bond donor, which is often a crucial interaction with receptor sites. drugdesign.org Replacing this hydrogen with other groups or modifying the adjacent carbonyl group can test the necessity of this hydrogen bond for activity. drugdesign.org

C4 and C5-Substitution: Introducing substituents on the carbon backbone of the imidazolidinone ring can alter the molecule's conformation and introduce new interaction points.

These studies often lead to the development of quantitative structure-activity relationship (QSAR) models, which use statistical methods to correlate structural descriptors with biological activity, thereby guiding the synthesis of more potent and selective compounds. rsc.org

In Vitro Assays for Target Binding and Enzymatic Modulation

The imidazolidin-2-one scaffold is present in molecules that target G-protein coupled receptors (GPCRs), including serotonin (B10506) and adrenergic receptors. nih.gov The interaction between adrenergic and serotonergic systems is a known factor in the pathogenesis of central nervous system disorders, making multi-target ligands a promising therapeutic strategy. nih.gov

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. nih.gov Studies on phenylpiperazine derivatives containing a hydantoin (B18101) moiety (structurally related to imidazolidin-2-one) have demonstrated high affinity for α-adrenergic receptors (α-ARs). For instance, certain derivatives bind to α-ARs with high affinity, exhibiting Ki values below 100 nM. nih.gov The nature of the linker and substituents on the aromatic rings are key determinants of both affinity and selectivity across different receptor subtypes (e.g., α1A, α1B, α1D). nih.gov

Furthermore, many adrenergic agents are known to bind to serotonin 5-HT1A receptors with high affinity, which may be explained by structural similarities between the receptor families. acnp.org While specific binding data for 1-(2,5-Dimethylbenzyl)imidazolidin-2-one is not extensively reported, the broader class of 2-iminoimidazolidine derivatives has been investigated for α-adrenergic binding. Some benzopyranic derivatives of 2-iminoimidazolidine showed high affinity and selectivity for α2-adrenoceptors over α1-adrenoceptors, indicating the potential for developing selective ligands based on this scaffold. researchgate.net

Table 1: Adrenergic Receptor Binding Affinities for Selected Imidazolidine (B613845) Derivatives This table is representative of data for the broader class of imidazolidine-containing compounds.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity Profile |

|---|---|---|---|

| Benzopyranic Derivative 16 | α2-Adrenergic | 19 | ~400-fold selective for α2 over α1 |

| Benzopyranic Derivative 22 | α2-Adrenergic | 95 | Selective for α2 over α1 |

| Phenylpiperazine-Hydantoin Derivative 14 | α1-Adrenergic | 11.9 | High affinity for α1A/α1D, selective over α1B |

The imidazolidin-2-one structure and its analogues are also explored as potential enzyme inhibitors. For example, acetylcholinesterase (AChE) is a key target in the development of treatments for Alzheimer's disease. nih.gov While research on tetracyclic tacrine (B349632) analogues has been prominent in this area, the core principles of targeting enzyme active sites are broadly applicable. Molecular modeling studies help to understand how a ligand fits into the enzyme's binding pocket and guide the placement of substituents to enhance inhibitory activity. nih.gov

In other studies, thiazolidinone derivatives, which share structural similarities with imidazolidin-2-ones, have been identified as potent inhibitors of cyclooxygenase (COX) enzymes. Specifically, certain derivatives were found to be potent and selective inhibitors of COX-1, with activity dependent on the substitution pattern on an associated benzylidene ring. mdpi.com This demonstrates that heterocyclic scaffolds can be effectively tailored to achieve potent and selective enzyme inhibition.

Several studies have demonstrated that imidazolidin-2-one derivatives can interact with DNA, which is a key mechanism for many anticancer agents. nih.govnih.gov These interactions can occur through various modes, including intercalation (insertion between base pairs), groove binding, and electrostatic interactions. nih.govnih.gov

UV-visible spectroscopy, fluorescence spectroscopy, and molecular docking are common techniques used to study these interactions. nih.gov For example, a study on newly synthesized isatin-imidazolidine derivatives found that the compounds bind to double-stranded DNA (ds-DNA) through a mixed mode of interactions. nih.gov One derivative, IST-02, showed a strong binding constant (Kb) and was found to form a hydrogen bond with a guanine (B1146940) base in the DNA major groove, alongside hydrophobic interactions. nih.gov Similarly, new steroidal imidazolidinone derivatives were shown to bind to DNA primarily through electrostatic and hydrophobic interactions, with the imidazolidinone moiety intercalating in the minor groove of the DNA. nih.gov

Table 2: DNA Binding Parameters for Imidazolidinone Derivatives

| Compound | Binding Constant (Kb) (M-1) | Primary Mode of Interaction | Reference |

|---|---|---|---|

| Isatin-Imidazolidine (IST-02) | Not specified, but highest among tested | Hydrogen bonding and hydrophobic interactions | nih.gov |

| Steroidal Imidazolidinone 7 | 2.31 x 104 | Electrostatic and hydrophobic | nih.gov |

| Steroidal Imidazolidinone 8 | 2.57 x 104 | Electrostatic and hydrophobic | nih.gov |

| Steroidal Imidazolidinone 9 | 2.16 x 104 | Electrostatic and hydrophobic | nih.gov |

Influence on Cellular Pathways (e.g., Signalling Cascades, Apoptosis Induction Mechanisms)

The interaction of imidazolidin-2-one derivatives with macromolecules like DNA can trigger profound effects on cellular pathways, most notably the induction of apoptosis (programmed cell death). The ability to selectively induce apoptosis in cancer cells is a hallmark of many effective chemotherapeutic agents.

Studies have shown that imidazolidinone derivatives that bind to DNA can exhibit significant cytotoxic activity against cancer cell lines. nih.govnih.gov For instance, the isatin-imidazolidine derivative IST-02 was found to be highly cytotoxic to the HuH-7 liver cancer cell line, with 75% cell toxicity at a 500 ng/µL concentration, while showing less toxicity to normal cell lines. nih.gov Steroidal imidazolidinones also revealed potential toxicity against various human cancer cells and were shown to induce apoptotic degradation of DNA, as visualized by comet assays. nih.gov One of these compounds was also found to cause cell cycle arrest. nih.gov

Beyond direct DNA damage, related heterocyclic compounds are known to influence key signaling cascades. For example, YC-1, an indazole derivative, can inhibit the activity of hypoxia-inducible factor-1 (HIF-1), a transcription factor crucial for tumor survival under hypoxic conditions. nih.gov This suggests that imidazolidin-2-one scaffolds could also be engineered to target specific signaling pathways involved in cancer progression.

Table 3: Cytotoxicity of an Imidazolidinone Derivative

| Compound | Cell Line | Concentration | Cell Toxicity (%) | Reference |

|---|---|---|---|---|

| Isatin-Imidazolidine (IST-02) | HuH-7 (Liver Cancer) | 500 ng/µL | 75% | nih.gov |

Exploration as Peptidomimetics and Promoters of Secondary Structures

The rigid, cyclic structure of the imidazolidin-2-one ring makes it an excellent scaffold for peptidomimetics—molecules that mimic the structure and function of peptides. These scaffolds can be used to constrain the conformation of peptide chains and induce specific secondary structures. nih.gov

Imidazolidin-2-one-4-carboxylate (Imi) scaffolds have been synthesized and incorporated into peptides, where they act as proline analogues with a flat structure and a restricted geometry of the preceding peptide bond. nih.gov The stereochemistry of the Imi scaffold dictates the type of secondary structure induced. Peptides containing the (S)-Imi enantiomer were found to adopt a γ'-turn conformation. In contrast, the (R)-Imi enantiomer induced the simultaneous formation of a γ-turn and a rare 11-membered hydrogen-bonded structure known as an ε-turn. nih.gov

By introducing proteinaceous side chains at the N1 position of the imidazolidin-2-one ring, these scaffolds can mimic any amino acid residue. This allows for their use as general promoters of unusual and well-defined secondary structures in a controlled manner. nih.gov Furthermore, these rings can be equipped with functionalized linkers, enabling them to be attached to nanoparticles, biomaterials, or diagnostic probes for various applications. nih.gov

Advanced Applications in Chemical Research and Material Science

Role as a Chiral Auxiliary in Asymmetric Synthesis

The core structure of imidazolidin-2-one has been effectively utilized as a chiral auxiliary in asymmetric synthesis. researchgate.netwikipedia.org Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, after which they are typically removed. wikipedia.orgsigmaaldrich.com The imidazolidin-2-one scaffold, when rendered chiral, can offer high levels of stereocontrol in a variety of chemical transformations, including alkylation and aldol (B89426) reactions. researchgate.netnih.gov

The presence of the bulky 2,5-dimethylbenzyl group on one of the nitrogen atoms of the imidazolidin-2-one ring in 1-(2,5-Dimethylbenzyl)imidazolidin-2-one is strategically significant. This substituent can exert substantial steric influence, effectively shielding one face of the molecule. When a prochiral substrate is attached to the other nitrogen atom, this steric hindrance can direct the approach of a reagent to the less hindered face, leading to the formation of one stereoisomer in preference to the other.

While specific studies detailing the performance of this compound as a chiral auxiliary are not widely reported, the principles of asymmetric synthesis suggest its potential utility. The effectiveness of related chiral auxiliaries, such as Evans' oxazolidinones and pseudoephedrine derivatives, in directing asymmetric alkylations underscores the viability of this approach. nih.govrsc.org The general success of imidazolidin-2-ones in providing excellent diastereocontrol, often exceeding 99% diastereomeric excess (de), highlights the promise of this class of compounds. nih.gov

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation

| Chiral Auxiliary | Typical Diastereomeric Excess (de) | Key Features |

| Evans' Oxazolidinones | >95% | Well-established, predictable stereocontrol. |

| Pseudoephedrine Derivatives | High, variable | Readily available, but with some limitations. |

| Imidazolidin-2-ones | >99% in some cases nih.gov | High crystallinity, stable to nucleophilic ring-opening. researchgate.net |

Application as a Synthetic Intermediate for Complex Molecules

Substituted imidazolidin-2-ones are valuable synthetic intermediates for the construction of more complex molecules, including pharmaceuticals and other biologically active compounds. mdpi.com The imidazolidin-2-one ring can be a precursor to vicinal diamines, which are important building blocks in organic synthesis.

This compound can serve as a scaffold upon which further chemical complexity can be built. The hydrogen atoms on the imidazolidinone ring can be substituted, and the carbonyl group can undergo various reactions. The benzyl (B1604629) group itself can also be modified, although it is generally more stable.

The synthesis of various substituted imidazolidin-2-ones has been achieved through methods such as the cyclization of N,N'-disubstituted ethylenediamines with a carbonyl source or through palladium-catalyzed carboamination of allylic ureas. mdpi.commdpi.com These synthetic routes can provide access to a diverse range of imidazolidin-2-one derivatives, which can then be used in the synthesis of more elaborate molecular architectures.

Utilization in Polymer Chemistry (e.g., Crosslinking Agents)

Imidazolidin-2-one and its derivatives have found applications in polymer chemistry, notably as crosslinking agents. The bifunctional nature of the imidazolidin-2-one ring, with two nitrogen atoms, allows for the formation of linkages between polymer chains. This crosslinking can significantly modify the physical and mechanical properties of the polymer, such as its strength, elasticity, and thermal stability.

While specific research on the use of this compound as a crosslinking agent is limited, the parent compound, 2-imidazolidinone (also known as ethylene (B1197577) urea), is known to be used in the textile industry as a crosslinking agent for cellulose (B213188) fibers to impart anti-wrinkle properties. It is also used as a formaldehyde (B43269) scavenger in various adhesive and coating formulations.

The introduction of the 2,5-dimethylbenzyl group could modulate the reactivity and compatibility of the imidazolidin-2-one unit within a polymer matrix. This substituent could influence the solubility of the crosslinking agent in different polymer systems and potentially affect the final properties of the crosslinked material. The development of non-cross-linked polystyrene-supported 2-imidazolidinone chiral auxiliaries demonstrates the successful integration of this heterocyclic system into polymeric structures. nih.gov

Development in Chemical Sensor Technologies

The development of chemical sensors relies on the design of molecules that can selectively interact with a target analyte and produce a measurable signal. The imidazolidin-2-one structure, with its hydrogen bond donor and acceptor sites, as well as the potential for substitution with various functional groups, makes it an interesting candidate for the development of chemical sensors.

While there is no direct report on the use of this compound in chemical sensor technologies, the broader field of supramolecular chemistry offers numerous examples of how carefully designed host molecules can be used for selective recognition and sensing.

Investigations in Corrosion Inhibition Mechanisms at Metal Surfaces

Imidazoline (B1206853) and its derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netrsc.orgresearchgate.netnajah.edu The effectiveness of these compounds is generally attributed to the presence of nitrogen atoms with lone pair electrons, which can coordinate with metal atoms on the surface, and the planar structure of the aromatic or heterocyclic rings, which allows for effective surface coverage.

The mechanism of inhibition typically involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment. rsc.org This adsorption can be either physisorption, involving electrostatic interactions, or chemisorption, involving the formation of coordinate bonds between the inhibitor and the metal.

Studies on various imidazoline derivatives have shown that they can act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net The presence of the 2,5-dimethylbenzyl group and the imidazolidin-2-one ring in this compound suggests its potential as a corrosion inhibitor. The nitrogen and oxygen atoms could act as adsorption centers, while the benzyl group could contribute to the formation of a hydrophobic layer, further protecting the metal surface.

Table 2: Electrochemical Parameters for Imidazoline Derivatives as Corrosion Inhibitors for Steel in Acidic Media

| Inhibitor | Concentration | Inhibition Efficiency (%) | Corrosion Potential (Ecorr) | Reference |

| Imidazoline Derivative A | 400 mg/L | 90 | Shifted | researchgate.net |

| Imidazoline Derivative B | 10⁻³ M | 96.10 | Shifted | rsc.org |

| 5,5-diphenylimidazolidine-2,4-dione | 10⁻³ M | 93.4 | Shifted | najah.edu |

While specific data for this compound is not available, the data for related compounds indicate that imidazolidine (B613845) derivatives can be highly effective corrosion inhibitors.

Future Research Directions and Unexplored Avenues for 1 2,5 Dimethylbenzyl Imidazolidin 2 One

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methodologies for imidazolidin-2-ones, while established, often present opportunities for improvement in terms of efficiency, cost-effectiveness, and environmental impact. Future research should prioritize the development of novel synthetic pathways to 1-(2,5-Dimethylbenzyl)imidazolidin-2-one that are both more efficient and sustainable.

Established methods for creating the imidazolidin-2-one ring system include the reaction of 1,2-diamines with phosgene (B1210022) or its equivalents, Pd-catalyzed carboamination of N-allylureas, and various cyclization reactions. However, the specific application and optimization of these methods for the synthesis of this compound have not been detailed in existing literature.

Furthermore, exploring green chemistry principles is crucial. This includes the use of less hazardous reagents and solvents, employing catalytic methods over stoichiometric ones, and designing processes that are inherently safer. For example, replacing toxic reagents like phosgene with greener alternatives such as dimethyl carbonate is a desirable goal. Research into solid-phase synthesis could also offer a more streamlined and easily purifiable route to the target compound.

Exploration of Novel Derivatization Strategies

The therapeutic and chemical utility of a core molecule is often expanded through the synthesis of a library of derivatives. For this compound, systematic derivatization could lead to the discovery of compounds with enhanced biological activity or novel material properties. The imidazolidin-2-one scaffold is a common feature in a variety of biologically active compounds, including HIV protease inhibitors and 5-HT3 receptor antagonists.

Future research should focus on modifications at several key positions of the molecule:

The Imidazolidin-2-one Ring: Introduction of substituents at the C4 and C5 positions of the imidazolidin-2-one ring could significantly influence its biological activity. Stereoselective synthesis methods would be particularly valuable to explore the impact of chirality on biological interactions.

The Benzyl (B1604629) Moiety: Altering the substitution pattern on the benzyl ring could modulate the compound's lipophilicity and electronic properties, which are critical for its pharmacokinetic and pharmacodynamic profile.

The N3 Position: The unsubstituted nitrogen atom in the imidazolidin-2-one ring presents a prime site for further functionalization, allowing for the introduction of a wide range of chemical groups.

These derivatization efforts could be guided by structure-activity relationship (SAR) studies, where the biological activity of each new derivative is systematically evaluated to build a predictive model for designing more potent compounds.

In-depth Mechanistic Understanding of Biological and Chemical Interactions

A fundamental understanding of how this compound interacts with biological systems and other chemical entities is paramount for its rational application. The imidazolidin-2-one core is known to be a key structural component in various approved drugs, suggesting its potential to interact with a range of biological targets.

Future research should aim to:

Identify Biological Targets: High-throughput screening assays could be employed to test the compound against a wide panel of biological targets, such as enzymes and receptors, to identify potential therapeutic applications. For example, derivatives of imidazolidin-2-one have been investigated for their potential as anti-Alzheimer's agents.

Elucidate Mechanisms of Action: Once a biological target is identified, detailed mechanistic studies would be necessary to understand how the compound exerts its effect at a molecular level. This could involve techniques such as X-ray crystallography to determine the binding mode of the compound to its target protein.

Investigate Chemical Reactivity: A thorough investigation of the chemical reactivity of this compound is also needed. This includes studying its stability under various conditions and its potential to participate in different types of chemical reactions, which is crucial for its use as a synthetic intermediate.

Advanced Computational Modeling for Predictive Research

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For a compound like this compound, where experimental data is scarce, in silico methods can provide valuable predictive insights and guide future experimental work.

Key areas for computational investigation include:

Conformational Analysis: Understanding the three-dimensional shape and flexibility of the molecule is crucial for predicting its interaction with biological targets.

Quantum Chemistry Calculations: These calculations can provide insights into the electronic properties of the molecule, such as its charge distribution and reactivity, which can help in understanding its chemical behavior.

Molecular Docking and Virtual Screening: If a potential biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives to the target. This can help in prioritizing which derivatives to synthesize and test experimentally.

ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which is a critical step in the early stages of drug development.

Discovery of Unconventional Research Applications

While the primary focus for many novel chemical entities is often on therapeutic applications, it is important to consider a broader range of potential uses. The unique structural features of this compound may lend themselves to unconventional applications.

Future research could explore its potential as:

A Chiral Auxiliary: The imidazolidin-2-one scaffold has been used as a chiral auxiliary in asymmetric synthesis. Investigating the potential of this compound in this context could lead to the development of new methods for controlling stereochemistry in chemical reactions.

A Building Block for Novel Polymers: The bifunctional nature of the imidazolidin-2-one ring could allow it to be used as a monomer for the synthesis of novel polymers with unique properties.

A Ligand in Coordination Chemistry: The nitrogen and oxygen atoms in the imidazolidin-2-one ring could act as coordination sites for metal ions, leading to the formation of new metal-organic frameworks (MOFs) or catalysts.

By pursuing these diverse research avenues, the scientific community can begin to unlock the full potential of this compound, paving the way for new discoveries in medicine, chemistry, and materials science.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(2,5-Dimethylbenzyl)imidazolidin-2-one and its derivatives?

Answer:

The synthesis of imidazolidin-2-one derivatives typically involves cyclization reactions. For example, NaH in DMF/THF can facilitate the cyclization of urea intermediates to form the imidazolidinone ring . A specific pathway involves reacting amines (e.g., substituted benzylamines) with chloroethyl isocyanate, followed by cyclization under basic conditions. Reaction optimization, such as solvent choice (toluene or DMF) and temperature control, is critical for yield improvement and minimizing side products .

Basic: How can spectroscopic techniques validate the molecular structure of this compound?

Answer:

- 1H/13C NMR : Assign peaks based on expected chemical environments (e.g., aromatic protons at ~6.5–7.5 ppm for the dimethylbenzyl group; imidazolidinone carbonyl at ~160 ppm in 13C NMR) .

- IR Spectroscopy : Confirm the presence of the carbonyl group (C=O stretch at ~1700 cm⁻¹) and absence of unreacted amine or isocyanate intermediates .

- X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, resolving ambiguities in stereochemistry or bond lengths .

Advanced: What computational strategies are effective in predicting the biological activity of this compound derivatives?

Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., SARS-CoV-2 Mpro) and prioritize derivatives with high binding affinity .

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental activity data to predict efficacy .

- MD simulations : Assess stability of ligand-protein complexes over time to validate docking results .

Advanced: How can crystallographic data resolve discrepancies between spectroscopic predictions and observed molecular geometry?

Answer:

X-ray crystallography can identify non-planar conformations caused by steric hindrance (e.g., interactions between the dimethylbenzyl group and imidazolidinone oxygen) that NMR or IR cannot fully capture . For example, highlights slight deviations from planarity in similar compounds due to steric effects, which spectroscopic methods alone may not detect. Refinement software like SHELXL or OLEX2 can model these distortions accurately.

Basic: What experimental protocols are recommended for analyzing the optical properties of this compound?

Answer:

- UV-Vis Spectroscopy : Measure absorption spectra in solvents like DMSO or ethanol (λmax typically 250–300 nm for imidazolidinones) .

- Fluorescence Spectroscopy : Record emission spectra (excitation at λmax) to assess quantum yield and Stokes shift. For example, reports fluorescence properties of structurally analogous compounds, with emission peaks influenced by substituent electronic effects.

Advanced: How should researchers design stability studies for this compound under varying environmental conditions?

Answer:

- pH Stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at intervals (e.g., 24, 48, 72 hours).

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures and identify degradation products via LC-MS .

- Photostability : Expose to UV light (e.g., 365 nm) and assess changes in absorbance or fluorescence to evaluate photodegradation pathways .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Answer:

- Solvent Screening : Test polar (e.g., methanol) and non-polar (e.g., hexane) solvents for slow evaporation or diffusion crystallization.

- Additive Use : Introduce co-crystallization agents (e.g., crown ethers) to stabilize molecular packing .

- Low-Temperature Crystallography : Reduce thermal motion to improve diffraction quality, as demonstrated in for analogous compounds.

Basic: How can researchers differentiate between E/Z isomers of this compound using spectroscopic data?

Answer:

- NOESY NMR : Detect spatial proximity between protons on the benzyl group and imidazolidinone ring to assign configuration .

- Crystallography : Definitive isomer assignment via X-ray analysis, as seen in for related compounds adopting the E configuration.

Advanced: What analytical workflows are recommended for identifying impurities in synthesized this compound?

Answer:

- LC-HRMS : Detect trace impurities (e.g., unreacted starting materials or byproducts) with high mass accuracy .

- 2D NMR (HSQC/HMBC) : Assign impurity structures by correlating proton and carbon shifts .

- Tandem MS/MS : Fragment ions to elucidate impurity molecular formulas and fragmentation pathways .

Advanced: How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

Answer:

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

- Quenching Studies : Halt reactions at intervals to analyze intermediates and adjust stoichiometry or reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.